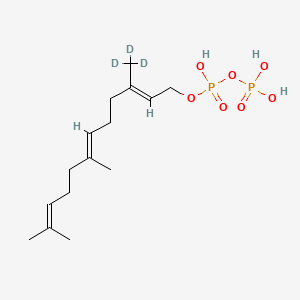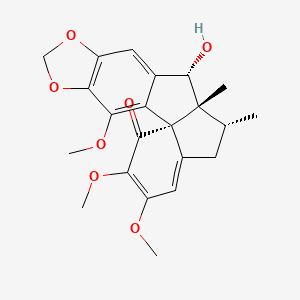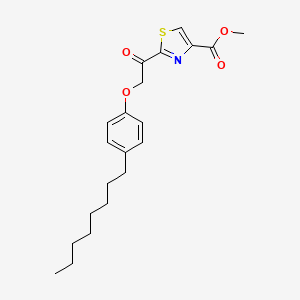
1,1-Dimethyl 1-phenyl methanetricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl 1-phenyl methanetricarboxylate is an organic compound with the molecular formula C12H12O6. It is a derivative of tartronic acids and is known for its role as an intermediate in various chemical syntheses. This compound is characterized by its white solid appearance and its solubility in solvents like dichloromethane and ethyl acetate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl 1-phenyl methanetricarboxylate can be synthesized through the esterification of 1,1-dimethylmethanetricarboxylic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl 1-phenyl methanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mesoxalic acid, a type of hydroxydicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Mesoxalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl 1-phenyl methanetricarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl 1-phenyl methanetricarboxylate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of mesoxalic acid. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions. The phenyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-Hydroxymalonate: Another derivative of tartronic acids used in chemical synthesis.
Mesoxalic Acid: A product of the oxidation of 1,1-Dimethyl 1-phenyl methanetricarboxylate.
Tartronic Acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its role as an intermediate in the synthesis of other compounds highlights its versatility and importance in organic chemistry.
Propiedades
Fórmula molecular |
C12H12O6 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
dimethyl phenyl methanetricarboxylate |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)9(11(14)17-2)12(15)18-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clave InChI |
NVMWZSWGJNKAJG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)OC)C(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
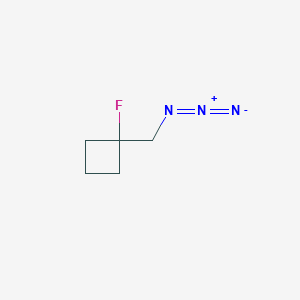
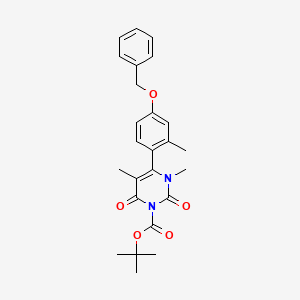
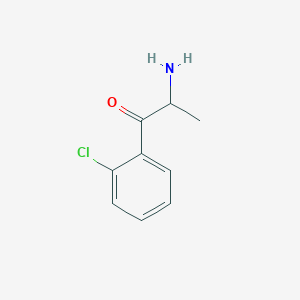
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
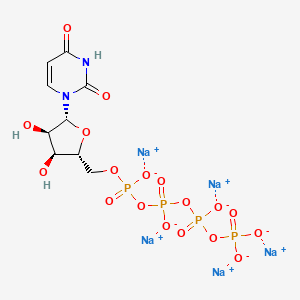
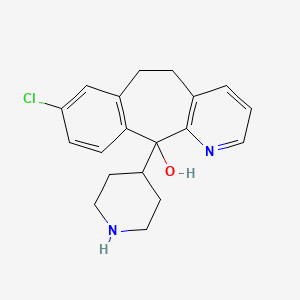

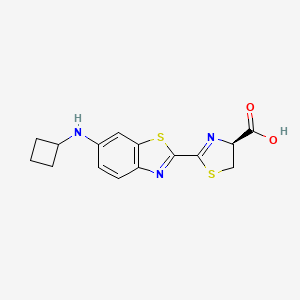
![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
